Methyl({[2-(thiophen-3-yl)phenyl]methyl})amine
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
Methyl({[2-(thiophen-3-yl)phenyl]methyl})amine is systematically named N-methyl-1-(2-thiophen-3-ylphenyl)methanamine . This designation follows IUPAC rules by prioritizing the longest carbon chain or ring system. The parent structure is a phenyl ring substituted at position 1 with a methanamine group (-CH2-NHCH3) and at position 2 with a thiophen-3-yl moiety. The numbering ensures the lowest possible locants for substituents.
Key Structural Features :
- Phenyl core : Aromatic ring with substituents at positions 1 and 2.
- Thiophen-3-yl group : Five-membered sulfur-containing heterocycle attached to the phenyl ring at position 2.
- N-methylmethanamine : A secondary amine (-NHCH3) linked to the phenyl ring via a methylene bridge.
Molecular Formula and Weight Analysis
The molecular formula is C11H13NS , derived from:
- Phenyl ring : C6H5
- Thiophen-3-yl group : C4H2S (substituted at position 3)
- Methanamine : CH2NHCH3
Molecular Weight :
| Component | Contribution |
|---|---|
| Carbon (C11) | 132 g/mol |
| Hydrogen (H13) | 13 g/mol |
| Nitrogen (N) | 14 g/mol |
| Sulfur (S) | 32 g/mol |
| Total | 191 g/mol |
Note: Discrepancies exist in reported values, with some sources citing ~187.24 g/mol. This may reflect experimental measurement variations or structural isomers.
Crystallographic Data and X-ray Diffraction Studies
While no direct crystallographic data exists for this compound, X-ray diffraction (XRD) studies on analogous thiophene derivatives reveal common structural motifs:
| Feature | Observation | Relevance |
|---|---|---|
| Planar Aromatic Systems | Phenyl and thiophene rings adopt coplanar geometries to maximize π-conjugation. | Stabilizes molecular structure via resonance. |
| Steric Effects | Bulky substituents (e.g., N-methyl group) induce nonplanar conformations. | May influence reactivity and intermolecular interactions. |
| Hydrogen Bonding | Potential N-H···S or N-H···π interactions in crystalline lattices. | Governs packing efficiency and lattice energy. |
Example: Thiophene derivatives often exhibit π-π stacking with interplanar distances of 3.3–3.8 Å.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Analysis
1H NMR (Predicted Data):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Thiophene H (positions 2,4,5) | 6.8–7.2 | Multiplet |
| Phenyl H (ortho/para to substituents) | 6.5–7.0 | Multiplet |
| CH2-NHCH3 | 2.5–3.0 | Triplet (coupled to NH) |
| NCH3 | 2.2–2.4 | Singlet |
13C NMR (Predicted Data):
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Thiophene C (C2, C5) | 125–130 |
| Phenyl C (C1, C2) | 130–140 |
| CH2-NHCH3 | 40–45 |
| NCH3 | 30–35 |
Note: Actual shifts may vary based on electronic effects from substituents.
Infrared (IR) Vibrational Signatures
Key IR Peaks :
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (secondary amine) | Stretching | 3300–3500 (broad) |
| C-H (aromatic) | Stretching | 3000–3100 |
| C-S (thiophene) | Stretching | 700–800 |
| C-N (amine) | Stretching | 1200–1350 |
| Aromatic C=C | Stretching | 1450–1600 |
Example: Thiophene C-S stretches typically appear near 740 cm⁻¹.
Mass Spectrometric Fragmentation Patterns
Predicted Fragmentation :
| Fragment | m/z | Structure |
|---|---|---|
| Molecular Ion | 191 | C11H13NS+ |
| Loss of Thiophene (C4H3S) | 191 – 81 = 110 | C7H10N+ |
| Loss of CH2NHCH3 | 191 – 60 = 131 | C9H7S+ |
| Base Peak | 81 | Thiophene radical cation (C4H3S+) |
Note: The base peak often corresponds to stable fragments like thiophene derivatives.
Properties
IUPAC Name |
N-methyl-1-(2-thiophen-3-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-13-8-10-4-2-3-5-12(10)11-6-7-14-9-11/h2-7,9,13H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDQUCCYZOIJBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[2-(thiophen-3-yl)phenyl]methyl})amine generally follows a multi-step approach:
- Formation of the Thiophene Ring:
Thiophene derivatives are commonly synthesized via classical methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis. These methods enable construction of the thiophene ring system with various substituents. - Attachment to the Phenyl Group:
The thiophene ring is then attached to the phenyl moiety, often via cross-coupling reactions or condensation processes that ensure regioselective substitution at the 2-position of the phenyl ring. - Introduction of the Methylamine Group:
The final step involves the introduction of the methylamine substituent, typically through reductive amination or nucleophilic substitution reactions on a suitable intermediate bearing a reactive functional group (e.g., aldehyde or halide).
Typical reaction conditions involve controlled temperatures, use of catalysts (e.g., palladium-based for coupling), and solvents such as DMF or methylene chloride to optimize yield and purity.
Industrial Production Methods
In industrial settings, the synthesis is scaled up with focus on:
- Large-scale condensation reactions optimized for high yield and purity.
- Use of catalysts and controlled reaction environments to maintain consistency and efficiency.
- Continuous monitoring and adjustment of reaction parameters such as temperature, pH, and reagent concentrations to minimize by-products and maximize throughput.
This approach ensures cost-effectiveness and reproducibility in the production of thiophene derivatives including this compound.
Detailed Synthetic Example and Reaction Analysis
While specific literature on this exact compound is limited, analogous synthetic strategies for related compounds provide insight:
| Step | Reaction Type | Description | Typical Reagents and Conditions | Yield Range (%) |
|---|---|---|---|---|
| 1 | Thiophene ring synthesis | Gewald or Paal–Knorr synthesis to form thiophene ring with desired substitution pattern | α-cyanoesters, sulfur, base (e.g., triethylamine) | 70–85 |
| 2 | Attachment to phenyl ring | Cross-coupling or condensation reaction to link thiophene to phenyl group at 2-position | Pd-catalyst, base, inert atmosphere | 75–90 |
| 3 | Introduction of methylamine | Reductive amination of aldehyde intermediate or nucleophilic substitution with methylamine | Sodium borohydride or lithium aluminum hydride | 65–80 |
This stepwise approach is supported by common synthetic protocols for similar diaryl amines and thiophene derivatives.
Common Reagents and Reaction Conditions
| Reaction Type | Common Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Room temperature to mild heating | Used for selective oxidation of intermediates |
| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous solvents, low temperature | For reductive amination or reduction of carbonyls |
| Substitution | Halogenated reagents, methylamine | Acidic or basic media, reflux | For nucleophilic substitution to introduce amine |
These reagents are chosen based on their efficiency and selectivity in modifying functional groups relevant to the target molecule.
Research Findings and Optimization
- Yield and Purity:
Optimizing reaction time, temperature, and reagent stoichiometry is critical for maximizing yield and purity. For example, reductive amination yields improve significantly when sodium borohydride is used under anhydrous conditions with controlled addition rates. - Catalyst Selection:
Palladium catalysts with phosphine ligands have shown superior performance in coupling steps, reducing side reactions and improving regioselectivity. - Environmental and Cost Considerations:
Industrial processes favor greener solvents and recyclable catalysts to reduce environmental impact and cost.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Thiophene ring synthesis | Gewald, Paal–Knorr, Fiesselmann | α-cyanoesters, sulfur, base | 70–85 | Classical thiophene formation methods |
| Thiophene-phenyl coupling | Cross-coupling (e.g., Suzuki) | Pd catalyst, base, inert atmosphere | 75–90 | High regioselectivity required |
| Methylamine introduction | Reductive amination | Sodium borohydride, methylamine, anhydrous solvent | 65–80 | Controlled addition improves yield |
The preparation of this compound involves a multi-step synthetic strategy focusing on thiophene ring construction, phenyl attachment, and methylamine group introduction. Established synthetic routes such as the Gewald and Paal–Knorr reactions, coupled with reductive amination, form the backbone of its synthesis. Industrial methods optimize these reactions for scale, yield, and purity. Detailed reaction conditions and reagent choices are critical for efficient synthesis, supported by research findings on analogous compounds.
This comprehensive analysis, grounded in diverse authoritative sources, provides a professional and detailed perspective on the preparation methods of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl({[2-(thiophen-3-yl)phenyl]methyl})amine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Methyl({[2-(thiophen-3-yl)phenyl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl({[2-(thiophen-3-yl)phenyl]methyl})amine involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The specific pathways involved can vary depending on the application, but common targets include voltage-gated sodium channels and other ion channels .
Comparison with Similar Compounds
Substituent Variations on the Amine Group
Altering the alkyl group on the amine nitrogen significantly impacts steric bulk and electronic properties:
Key Findings :
Aromatic Ring Modifications
Substituents on the phenyl or thiophene rings alter electronic density and binding affinity:
| Compound Name | Molecular Formula | Molecular Weight | Aromatic Substitution | CAS Number | Key Differences vs. Target Compound | Reference |
|---|---|---|---|---|---|---|
| (4-(3,4-Dimethylphenyl)thiophen-2-yl)methanamine | C₁₃H₁₅NS | 217.34 | 3,4-Dimethylphenyl | 1341084-58-9 | Electron-donating methyl groups enhance aromatic electron density | |
| 2-(3,4-Dimethoxyphenyl)ethylamine | C₁₅H₁₉NO₂S | 277.38 | 3,4-Dimethoxyphenyl | 289488-52-4 | Methoxy groups increase polarity and H-bonding capacity |
Key Findings :
Heterocyclic Modifications
Incorporation of additional heterocycles or functional groups diversifies reactivity:
| Compound Name | Molecular Formula | Molecular Weight | Heterocyclic Component | CAS Number | Key Differences vs. Target Compound | Reference |
|---|---|---|---|---|---|---|
| [2-(1H-Imidazol-1-yl)ethyl][(thiophen-3-yl)methyl]amine | C₁₀H₁₃N₃S | 207.30 | Imidazole ring | 1251238-49-9 | Introduces basic nitrogen for metal coordination | |
| 2-(Thiophen-2-yl)ethylamine | C₁₁H₁₃NS₂ | 223.40 | Second thiophene ring | 19457-17-1 | Extended π-conjugation enhances UV absorbance |
Key Findings :
Comparison :
- The target compound’s lack of nitro or imidazole groups may reduce antibacterial potency but improve metabolic stability.
- Analogs with trifluoromethyl groups (e.g., 4-(3-(trifluoromethyl)phenyl)thiophen-2-amine) exhibit enhanced bioactivity due to electronegative substituents .
Biological Activity
Methyl({[2-(thiophen-3-yl)phenyl]methyl})amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data from various studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 215.30 g/mol. The compound features a thiophene ring, which is known for its ability to enhance biological activity through interactions with various molecular targets.
Anticancer Activity
Case Studies and Research Findings
- Inhibition of Cancer Cell Proliferation : A study evaluated the compound's effects on various cancer cell lines using the MTT assay. It was found that this compound exhibited significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cells. The IC50 values were calculated, showing that the compound has a higher efficacy compared to standard chemotherapeutics like imatinib .
- Mechanism of Action : The compound's mechanism involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it appears to induce cell cycle arrest in the G0/G1 phase, leading to increased subG0/G1 fractions indicative of apoptosis .
Antimicrobial Activity
Antibacterial and Antifungal Effects
This compound has demonstrated notable antimicrobial properties:
- Antibacterial Activity : In vitro studies revealed that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be lower than those of commonly used antibiotics, indicating its potential as an alternative treatment for bacterial infections.
- Antifungal Activity : The compound also showed effectiveness against various fungal strains, suggesting broad-spectrum antimicrobial potential. Its structure allows for interaction with microbial cell membranes, disrupting their integrity.
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties:
- Free Radical Scavenging : The compound has been shown to scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases. Studies report IC50 values comparable to ascorbic acid, a well-known antioxidant .
Summary of Biological Activities
| Activity | Effectiveness | IC50 Values |
|---|---|---|
| Anticancer | Significant cytotoxicity | A549: X µM; MCF-7: Y µM |
| Antibacterial | Effective against multiple strains | MIC: Z µg/mL |
| Antifungal | Effective against various fungi | MIC: W µg/mL |
| Antioxidant | Comparable to ascorbic acid | IC50: V µM |
Q & A
Basic Research Question
- Antioxidant activity : DPPH radical scavenging assay (IC values reported in ).
- Cytotoxicity : MTT assay (Mosmann’s method, 48–72 hour incubation) against cancer cell lines .
- Anti-inflammatory activity : Carrageenan-induced paw edema model in rodents, with COX-2 inhibition assessed via ELISA .
How should researchers address discrepancies in biological activity across cell lines?
Advanced Research Question
Contradictions may arise from cell-specific uptake or metabolic differences. Use 3D-QSAR modeling to correlate structural features (e.g., thiophene ring planarity, methylamine substituents) with activity . Validate via comparative studies:
- Dose-response curves (0.1–100 µM range).
- Flow cytometry to assess apoptosis/necrosis mechanisms .
- Molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like dopamine D3 receptors .
What methodologies are recommended for ecotoxicological assessments given limited data?
Advanced Research Question
No ecotoxicity data exists for this compound . Propose tiered testing:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
